3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide
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Overview
Description
3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a pyrrole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the pyrrole ring: The pyrrole ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Addition of the chlorobenzyl group: The final step involves the alkylation of the intermediate with 3-chlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl ether
- 3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl amine
Uniqueness
The sulfide derivative is unique due to the presence of the sulfur atom, which can impart different electronic and steric properties compared to its ether and amine counterparts. This can influence its reactivity, stability, and biological activity, making it a distinct compound of interest for further research and development.
Biological Activity
3-Chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chlorobenzyl group, a pyrrole moiety, and an oxadiazole ring. The molecular formula is C17H15ClN2OS with a molecular weight of approximately 320.83 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and receptor interactions. The presence of the pyrrole and thienyl groups enhances the compound's lipophilicity, facilitating cell membrane penetration and enhancing bioavailability.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing oxadiazole and pyrrole derivatives. For instance:
- Antibacterial : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal : It also displays antifungal activity against species such as Candida albicans and Aspergillus flavus, making it a candidate for further development as an antifungal agent .
Anticancer Activity
Research indicates that oxadiazole derivatives can possess anticancer properties. A study involving similar compounds showed that they inhibited cancer cell proliferation in various human cancer cell lines through apoptosis induction mechanisms . The specific pathways involved include:
- Cell Cycle Arrest : Compounds were found to induce G1 phase arrest in cancer cells.
- Apoptosis : Activation of caspases was noted, leading to programmed cell death.
Case Studies
- In Vivo Studies : In animal models, this compound demonstrated significant tumor reduction in xenograft models when administered at effective dosages .
- Toxicology Profile : Toxicological assessments indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in preliminary studies.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c18-13-5-3-4-12(10-13)11-24-17-20-19-16(22-17)15-14(6-9-23-15)21-7-1-2-8-21/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRSAAWZKZRUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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